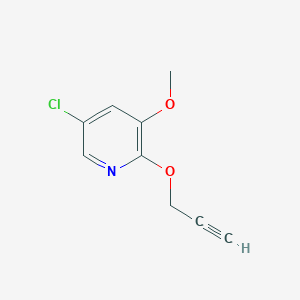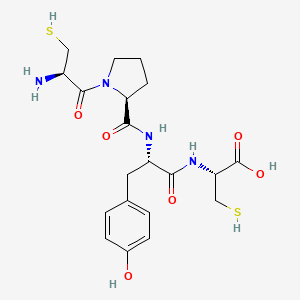![molecular formula C22H27N3 B14235257 1,2-Ethanediamine, N,N-diethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]- CAS No. 510755-29-0](/img/structure/B14235257.png)
1,2-Ethanediamine, N,N-diethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N,N-diethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- is a complex organic compound that belongs to the class of ethylenediamines. This compound is characterized by its unique structure, which includes a quinoline ring substituted with a 3-methylphenyl group and an ethylenediamine backbone with diethyl substitutions. It is used in various scientific and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- typically involves multiple steps. One common method includes the reaction of 2-chloroquinoline with 3-methylphenylamine to form an intermediate product. This intermediate is then reacted with N,N-diethylethylenediamine under controlled conditions to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems and continuous flow reactors. Quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N,N-diethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
1,2-Ethanediamine, N,N-diethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N,N-diethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential antimicrobial or anticancer effects. The ethylenediamine backbone allows the compound to chelate metal ions, forming stable complexes that can act as catalysts or therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: Similar structure but with dimethyl substitutions instead of the quinoline ring.
N-(1-Naphthyl)ethylenediamine: Contains a naphthyl group instead of the quinoline ring.
Ethylenediamine: The simplest form of ethylenediamine without any substitutions.
Uniqueness
1,2-Ethanediamine, N,N-diethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the quinoline ring and the 3-methylphenyl group enhances its ability to interact with biological targets and form stable metal complexes, making it valuable in various applications.
Propriétés
Numéro CAS |
510755-29-0 |
|---|---|
Formule moléculaire |
C22H27N3 |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
N',N'-diethyl-N-[2-(3-methylphenyl)quinolin-4-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C22H27N3/c1-4-25(5-2)14-13-23-22-16-21(18-10-8-9-17(3)15-18)24-20-12-7-6-11-19(20)22/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,23,24) |
Clé InChI |
UQDCCPNXTAGVNJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14235192.png)
![4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid](/img/structure/B14235193.png)
![6-Chloro-N-[5-(2-cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235194.png)

![3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol](/img/structure/B14235200.png)
![2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid](/img/structure/B14235223.png)

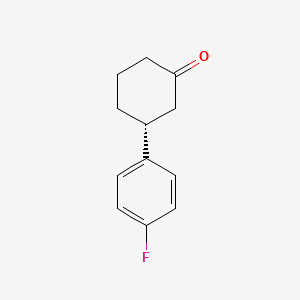
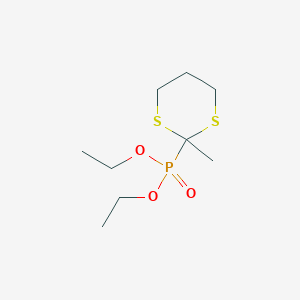
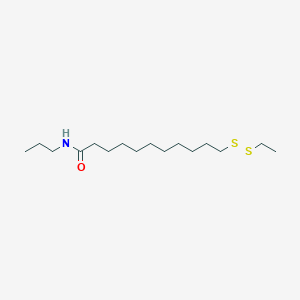
![Methanesulfonamide, N-[(1S)-1-phenylpropyl]-](/img/structure/B14235237.png)
![N-[1-(Pyridin-3-yl)but-3-en-1-yl]benzamide](/img/structure/B14235242.png)
